1-(3-Fluorophenyl)ethanamine
Overview
Description
“1-(3-Fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H10FN . It is a liquid at room temperature . The compound is also known as “®-1-(3-Fluorophenyl)ethanamine” and "(1R)-1-(3-fluorophenyl)ethanamine" .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with hydrogen in methanol at 60°C for 21 hours . The reaction yielded a 72% ee product .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3
. The molecular weight of the compound is 139.17 g/mol .
Chemical Reactions Analysis
The compound has been shown to undergo nucleophilic substitution reactions with electrophiles.
Physical and Chemical Properties Analysis
“this compound” is a colorless to light-yellow liquid . It should be stored in a dark place, in an inert atmosphere, at room temperature . .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Research Chemicals : 1-(3-Fluorophenyl)ethanamine derivatives have been synthesized and characterized, providing insights into their potential clinical applications and their roles as NMDA receptor antagonists. This includes the synthesis of fluorolintane and its isomers, showcasing the diverse applications of this compound in research chemistry (Dybek et al., 2019).
Pharmacological Applications
- NK(1) Receptor Antagonist Synthesis : Efficient stereoselective synthesis methods for the NK(1) receptor antagonist Aprepitant have been developed using this compound derivatives. This demonstrates its utility in the pharmaceutical industry, especially in creating therapeutics (Brands et al., 2003).
Antimicrobial and Antifungal Activity
- Antimicrobial Research : Compounds derived from this compound have shown promising results in antimicrobial and antifungal studies. These include a series of novel substituted phenyl amides and ureas, indicating the compound's potential in developing new antimicrobial agents (Pejchal et al., 2015; Pejchal et al., 2011)(Pejchal et al., 2011).
Sensor Development
- Development of Fluorometric Sensors : this compound derivatives have been used in creating efficient, simple, and rapid fluorometric sensors for detecting metal ions, such as Mercury(II), showcasing its utility in environmental and chemical sensing applications (Wanichacheva et al., 2010; Wanichacheva et al., 2013)(Wanichacheva et al., 2013).
Inhibitory Activities
- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Research has indicated that this compound derivatives can act as inhibitors for acetylcholinesterase and butyrylcholinesterase. This suggests potential therapeutic applications in diseases like Alzheimer's (Pejchal et al., 2016).
Mechanism of Action
The mechanism of action of “1-(3-Fluorophenyl)ethanamine” is not fully understood, but it is believed to act as a nucleophile in certain reactions.
Safety and Hazards
Properties
IUPAC Name |
1-(3-fluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNVMKIDRJZXQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382044 | |
Record name | 1-(3-fluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74788-45-7 | |
Record name | 1-(3-fluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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